molecular formula C28H22 B14575081 2,3-Dimethyl-9,10-diphenylanthracene CAS No. 61415-64-3

2,3-Dimethyl-9,10-diphenylanthracene

Cat. No.: B14575081
CAS No.: 61415-64-3
M. Wt: 358.5 g/mol
InChI Key: VNNBNOPUVFFNOG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-9,10-diphenylanthracene is an advanced organic semiconductor derived from the well-known 9,10-diphenylanthracene (DPA) core. This compound is engineered for researchers developing next-generation optoelectronic materials and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. Its primary research value lies in its exceptional photophysical properties, making it a promising candidate for organic light-emitting diodes (OLEDs) as a deep-blue emitter . Furthermore, its high fluorescence quantum yield and suitable triplet energy level make it an excellent annihilator (emitter) in triplet-triplet annihilation photon upconversion (TTA-UC) systems . In TTA-UC, which is utilized to enhance the efficiency of solar cells and for driving photochemical reactions, the compound absorbs low-energy photons and converts them into higher-energy light, a process critical for surpassing theoretical solar conversion limits . The molecular structure incorporates phenyl substituents at the 9 and 10 positions of the anthracene core, a design known to impart high photostability and suppress detrimental aggregation and photodimerization . The additional methyl groups at the 2 and 3 positions are intended to further improve solubility and processability, facilitating solution-based fabrication methods for thin-film devices . Researchers will find this compound valuable for fundamental studies in material science, the development of blue OLEDs and displays, and advanced solar energy applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61415-64-3

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

2,3-dimethyl-9,10-diphenylanthracene

InChI

InChI=1S/C28H22/c1-19-17-25-26(18-20(19)2)28(22-13-7-4-8-14-22)24-16-10-9-15-23(24)27(25)21-11-5-3-6-12-21/h3-18H,1-2H3

InChI Key

VNNBNOPUVFFNOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Anthracene (B1667546) Core Synthesis and Derivatization

The construction of the anthracene framework is the foundational step, and several classical and modern synthetic methods have been developed. These range from cycloaddition reactions to transition metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings and has been applied to the synthesis of polycyclic systems. mcpherson.eduwpmucdn.com In a common approach involving anthracene, the central ring of anthracene itself can act as a diene, reacting with dienophiles at the 9 and 10 positions. nih.govacs.orgacs.org However, for the de novo synthesis of the anthracene skeleton itself, a different strategy is required.

A modern and versatile approach that allows for substitution on the outer rings is the cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes. rsc.orgnih.gov This method can be used to construct a substituted benzene (B151609) ring, which can then be elaborated into the full anthracene core. For instance, a key precursor such as 2,3-dihaloanthracene can be synthesized via a cobalt-catalyzed cyclotrimerization, which then provides functional handles at the desired 2- and 3-positions for subsequent methylation. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl linkages. mdpi.combeilstein-journals.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. researchgate.netepa.gov This method is exceptionally effective for installing the phenyl groups at the 9 and 10 positions of the anthracene core. lookchem.com The synthesis of the parent compound, 9,10-diphenylanthracene (B110198), is commonly achieved by reacting 9,10-dibromoanthracene (B139309) with phenylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.comrsc.org This well-established protocol can be adapted to a 2,3-dimethyl-9,10-dibromoanthracene substrate to yield the target molecule.

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of 9,10-Diarylanthracenes

CatalystBaseSolvent SystemTemperatureYieldReference
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/THF85 °C / RefluxGood lookchem.com
Pd(PPh₃)₄K₂CO₃ (aq)Toluene/EthanolRefluxNot specified rsc.org
ARF-PdNa₂CO₃DMF110 °C90% chemicalbook.com

Grignard reagents (R-Mg-X) are classic organometallic compounds used for C-C bond formation. wikipedia.org Their application in the synthesis of substituted anthracenes often involves a transition metal-catalyzed cross-coupling reaction (a Kumada coupling). This provides an alternative to the Suzuki-Miyaura reaction. Specifically, phenylmagnesium bromide can be coupled with a 9,10-dihaloanthracene in the presence of a nickel or palladium catalyst to afford 9,10-diphenylanthracene with high efficiency. google.com This method is advantageous due to the commercial availability and straightforward preparation of Grignard reagents. google.com

Table 2: Catalysts Used in Grignard Cross-Coupling for 9,10-Diphenylanthracene Synthesis

Starting MaterialGrignard ReagentCatalystYieldReference
9,10-DibromoanthracenePhenylmagnesium BromideNi(dppe)Cl₂75.9% google.com
9,10-DichloroanthracenePhenylmagnesium BromideNi(PPh₃)₂Br₂81.7% google.com
9,10-DibromoanthracenePhenylmagnesium BromideNi(acac)₂Not specified google.com
9,10-DibromoanthracenePhenylmagnesium BromidePd(PPh₃)₂Cl₂Not specified google.com

Targeted Functionalization at the 2,3-Positions: Stereoselective Methyl Group Incorporation

Achieving regioselective functionalization on the outer rings of the anthracene core, such as at the 2 and 3 positions, is a significant synthetic challenge. chemrxiv.org Direct C-H methylation is often unselective. A more controlled strategy involves the synthesis of an anthracene precursor that is already functionalized at the 2,3-positions with groups that can be readily converted to methyl groups.

One viable pathway begins with the synthesis of a 2,3-dihaloanthracene derivative, for instance, via a cobalt-catalyzed [2+2+2] cyclotrimerization reaction. researchgate.net These halogen atoms then serve as handles for a subsequent double cross-coupling reaction. A Suzuki-Miyaura coupling with methylboronic acid or a Kumada coupling with methylmagnesium bromide, catalyzed by a suitable palladium or nickel complex, can then be employed to install the two methyl groups precisely at the 2,3-positions.

Phenyl Group Integration at the 9,10-Positions

The final key transformation in the synthesis of 2,3-Dimethyl-9,10-diphenylanthracene is the introduction of the two phenyl groups at the sterically hindered and electronically distinct 9 and 10 positions. This is typically accomplished after the 2,3-dimethylanthracene (B1329340) core has been assembled and functionalized with leaving groups (usually bromine or chlorine) at the 9,10-positions.

Both the Suzuki-Miyaura and Grignard-based Kumada coupling reactions are highly effective for this step. The reaction would involve the coupling of 9,10-dibromo-2,3-dimethylanthracene with either phenylboronic acid (Suzuki-Miyaura) or phenylmagnesium bromide (Kumada). The choice between these methods may depend on factors like functional group tolerance, catalyst cost, and reaction conditions. High yields for the double arylation of the parent 9,10-dibromoanthracene scaffold suggest that this approach is synthetically feasible. lookchem.comgoogle.com

Advanced Derivatization and Structural Modification for Property Tuning

Once the core structure of this compound is synthesized, it can serve as a platform for further modifications to tune its physicochemical properties for specific applications. researchgate.net The electronic and optical properties of PAHs are highly sensitive to their structure. nih.gov

Key strategies for derivatization include:

Heteroatom Incorporation : Replacing C-H or C-C units within the aromatic scaffold with heteroatoms like nitrogen or boron can dramatically alter the electronic properties. tue.nlnih.gov For example, creating aza-analogs of 9,10-diphenylanthracene has been shown to tune the electrochemical and optical behavior of the molecule, which is relevant for applications in organic light-emitting diodes (OLEDs). nih.gov Similarly, the introduction of B-N units can lead to novel BN-anthracene isomers with distinct photophysical properties. nih.govresearchgate.net

Peripheral Functionalization : Adding functional groups to the outer phenyl rings or the anthracene backbone can modify solubility, solid-state packing, and photophysical characteristics. mdpi.com This can be achieved through standard aromatic substitution reactions if the existing groups are appropriately directing.

Structural Distortion : Introducing bulky groups or creating B-N Lewis pairs at the periphery of the anthracene can induce a non-planar, contorted structure. nih.gov This distortion disrupts the planarity of the π-system, which in turn significantly modifies the molecule's optoelectronic properties and its reactivity, for instance, towards singlet oxygen. nih.gov

These advanced modifications allow for the rational design of novel PAH-based materials with tailored properties for use in organic electronics, sensors, and photochemistry. acs.orgmdpi.comnih.gov

Introduction of Heteroatoms (e.g., Nitrogen) within the Aromatic Framework

A facile synthetic route to an aza-analog of 9,10-diphenylanthracene (DPA), specifically 2-aza-9,10-diphenylanthracene, has been developed utilizing a cycloaddition cascade. nih.gov This method involves the coupling of three fragments: a reactive azacyclic alkyne, a diphenyl oxadiazinone, and benzyne. nih.gov This approach avoids the harsh reaction conditions often associated with traditional methods for heteroatom incorporation. nih.gov

Comparative studies between the parent 9,10-diphenylanthracene and its aza-analog reveal significant changes in properties upon nitrogen substitution. The introduction of a single nitrogen atom has been shown to:

Increase the oxidation potential. nih.gov

Decrease the reduction potential. nih.gov

Narrow the HOMO/LUMO gap. nih.gov

These changes are reflected in the performance of organic light-emitting diodes (OLEDs) fabricated with these materials. Devices using the nitrogen-substituted compound exhibited an unexpected red shift in their electroluminescence, which is suggested to be due to the formation of an exciplex between the aza-DPA layer and the hole-transport layer. nih.govnih.govresearchgate.net

Table 1: Comparative Electrochemical and Optical Data for DPA and aza-DPA

CompoundOxidation PotentialReduction PotentialHOMO/LUMO GapEmission
9,10-diphenylanthracene (DPA)LowerHigherWiderBlue
2-aza-9,10-diphenylanthracene (aza-DPA)HigherLowerNarrowerRed-shifted

Incorporation of Bulky Steric Groups for Aggregation Control

The planar nature of the anthracene core promotes strong intermolecular π-π stacking and aggregation, which can lead to detrimental effects on solid-state photophysical properties, such as aggregation-caused quenching (ACQ) of fluorescence. rsc.org A common strategy to mitigate this is the introduction of bulky steric groups onto the anthracene framework, which effectively hinders close molecular packing. researchgate.netresearchgate.net

Novel blue light emitters have been synthesized by introducing bulky substituents at the 2,6-positions of the 9,10-diphenylanthracene core. researchgate.net Theoretical calculations and thermal analysis of these derivatives confirm that the bulky groups lead to a more amorphous and non-coplanar structure, which is advantageous for achieving high quantum efficiency in OLEDs. researchgate.net The prevention of close packing helps to maintain the desirable photoluminescent properties of the individual molecules in the solid state. rsc.org This approach has been shown to yield high current efficiencies in non-doped OLED devices. researchgate.net

The effect of steric hindrance is a critical factor in controlling the selectivity and outcome of intermolecular reactions and influences interactions within a crystal lattice. researchgate.net By carefully selecting the size and position of these bulky groups, the aggregation behavior and, consequently, the solid-state emission characteristics of diphenylanthracene derivatives can be precisely controlled.

Conjugation with Extended π-Systems (e.g., Tetraphenylethene)

Conjugating the diphenylanthracene core with other extended π-systems is a powerful method for creating novel materials with unique photophysical properties. Tetraphenylethene (TPE) is a particularly interesting moiety for this purpose as it is a well-known aggregation-induced emission (AIE) luminogen. nih.govresearchgate.net

A series of derivatives have been synthesized where a TPE unit is conjugated to the 9,10-diphenylanthracene (DPA) core. nih.govunimelb.edu.au The photophysical properties of these TPE-DPA compounds have been studied extensively in various states, including in solution, polymer matrix (PMMA), neat films, and as nanoparticle dispersions. nih.govresearchgate.net These studies revealed that different aggregation states are formed, leading to distinct photophysical behaviors. nih.govunimelb.edu.au

Furthermore, these TPE-DPA systems have been investigated for their triplet excited state properties and their potential in triplet-triplet annihilation upconversion (TTA-UC). nih.gov Upconverted emission from the DPA portion of the molecule was observed in nanoparticle dispersions of the derivatives when a triplet sensitizer (B1316253) was used. nih.govresearchgate.net These findings provide valuable insights for the rational design of AIE-active materials for advanced applications like photon upconversion. nih.gov

Synthesis of Dicarboxylic Acid Derivatives

The functionalization of the diphenylanthracene skeleton with carboxylic acid groups provides a route to new materials, such as water-soluble derivatives or precursors for polymers and phthalocyanines. Derivatives of 9,10-diphenylanthracene-2,3-dicarboxylic acid have been successfully synthesized. researchgate.net

The key synthetic step involves a Diels-Alder reaction between 1,3-diphenylisobenzofuran (B146845) and an appropriate dienophile, such as an adduct of furan (B31954) with a maleic acid derivative. researchgate.net This cycloaddition is followed by an aromatization step to yield the final anthracene-2,3-dicarboxylic acid derivative. researchgate.net This synthetic pathway offers a reliable method for introducing functional handles at the 2 and 3 positions of the anthracene core, enabling further chemical modifications and applications.

Mechanochemical Approaches for Compound Release from Adducts

Mechanochemistry explores how mechanical force can induce chemical transformations. A novel flex-activated mechanophore based on a 1,4-Diels-Alder adduct of 9,10-diphenylanthracene (DPA) has been developed for the controlled release of the DPA molecule. acs.orgnih.gov

This system utilizes the adduct formed between DPA and an acetylenedicarboxylate (B1228247) (ADC). acs.orgnih.gov This DPA-ADC adduct, which is weakly fluorescent, can be incorporated into polymer networks as a crosslinker. acs.org When mechanical force, such as compression, is applied to the polymer network, the DPA-ADC mechanophore is activated. acs.orgnih.gov The applied force facilitates a retro-Diels-Alder reaction, breaking the adduct and releasing the highly fluorescent parent DPA molecule. acs.orgnih.govrsc.org

Based on a thorough review of available scientific literature, there is no specific research data published for the compound “this compound” that would allow for a detailed analysis of its advanced spectroscopic and photophysical properties as requested. The significant body of research focuses on the parent compound, 9,10-diphenylanthracene (DPA), and other derivatives, but not the specific 2,3-dimethyl isomer.

Consequently, it is not possible to provide scientifically accurate information or data tables for the following outlined topics for this particular molecule:

Electronic Absorption Characteristics: No absorption profiles for this compound are available.

Influence of Methyl and Phenyl Substituents: While general principles suggest that methyl and phenyl groups would influence the electronic structure, no specific studies on their combined effect in the 2,3- and 9,10-positions of the anthracene core for this molecule have been found.

Impact of Molecular Conformation: There is no published data on the specific molecular conformation of this compound and its impact on electronic absorption.

Fluorescence Emission Pathways and Mechanisms: Specific fluorescence data, including quantum yields and radiative decay rates for this compound, are not available in the scientific literature.

Exciton (B1674681) Dynamics and Energy Transfer Processes: No studies concerning exciton dynamics or Förster Resonance Energy Transfer (FRET) mechanisms involving this compound have been identified.

Without experimental or computational data specific to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound is needed before a detailed analysis of its photophysical and spectroscopic properties can be compiled.

Advanced Spectroscopic and Photophysical Investigations

Fluorescence Emission Pathways and Mechanisms

Exciton (B1674681) Dynamics and Energy Transfer Processes

Triplet Excitation and Triplet-Triplet Annihilation (TTA)

Triplet-triplet annihilation (TTA) is a photophysical process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in the ground state. This upconversion process is of significant interest for applications in organic light-emitting diodes (OLEDs) and photon upconversion technologies. Anthracene (B1667546) derivatives, including DPA, are frequently utilized as TTA emitters due to their favorable energetic level alignment. rsc.org

Sensitizer-Mediated TTA Systems (e.g., Platinum Octaethylporphyrin)

In many TTA systems, a sensitizer (B1316253) is employed to efficiently populate the triplet state of the annihilator (emitter). This is because many organic chromophores have low intrinsic intersystem crossing (ISC) rates. A common and effective sensitizer used in conjunction with DPA and its derivatives is Platinum Octaethylporphyrin (PtOEP) . mdpi.com

The process in a sensitizer-mediated system unfolds as follows:

The sensitizer (e.g., PtOEP) absorbs a low-energy photon and, through efficient ISC, transitions to its long-lived triplet state.

Through a process called triplet energy transfer (TET), the triplet energy is transferred from the sensitizer to the annihilator (e.g., DPA), promoting the annihilator to its triplet state.

Two annihilator molecules in their triplet state then undergo TTA to generate a higher-energy singlet excited state, which can then radiatively decay, emitting a higher-energy photon (delayed fluorescence).

System ComponentsProcessSignificance
Sensitizer: Platinum Octaethylporphyrin (PtOEP)Absorbs lower energy light and efficiently populates its triplet state.Overcomes low intersystem crossing rates of the annihilator.
Annihilator: 9,10-diphenylanthracene (B110198) (DPA)Receives triplet energy from the sensitizer and undergoes TTA.Emits higher energy light through delayed fluorescence.
Mechanism: Triplet Energy Transfer (TET)Non-radiative transfer of triplet state energy from sensitizer to annihilator.Crucial for populating the triplet state of the annihilator.
Mechanisms of Delayed Fluorescence from TTA

Delayed fluorescence (DF) resulting from TTA is a key characteristic of this upconversion process. The intensity of this TTA-based delayed fluorescence is directly dependent on the intersystem crossing (ISC) rate. rsc.org While a higher ISC rate can slightly quench the prompt fluorescence, the increased population of triplets ultimately boosts the intensity of the resulting delayed fluorescence. rsc.org

The mechanism involves the collision of two triplet excitons, which can fuse to form a singlet exciton. For TTA to occur efficiently, a high concentration of excitons and effective triplet diffusion are necessary. In molecular films, efficient triplet diffusion can be achieved by increasing the concentration of the molecule and by tuning its molecular structure. researchgate.net

Triplet-Triplet Interaction: A(T1) + A(T1) → [A...A]*

Annihilation: [A...A]* → A(S1) + A(S0)

Delayed Fluorescence: A(S1) → A(S0) + hν (higher energy light)

Here, A(T1) is the annihilator in the triplet state, A(S1) is the annihilator in the singlet excited state, and A(S0) is the ground state.

Fluorescence Quenching Phenomena and Quenching Rate Constants

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including dynamic and static quenching.

Dynamic Quenching Interactions with Nanoparticles

While specific studies on the fluorescence quenching of 2,3-Dimethyl-9,10-diphenylanthracene by nanoparticles were not found, the general principles of such interactions are well-established for other fluorescent molecules. For instance, the fluorescence of dye molecules can be significantly quenched by gold nanoparticles. nih.gov This quenching is a result of both an increase in the non-radiative decay rate and a drastic decrease in the radiative rate of the dye. nih.gov

The interaction between a fluorophore and a metal nanoparticle can involve resonant energy transfer (RET), where the excited fluorophore non-radiatively transfers its energy to the nanoparticle. The efficiency of this process is highly dependent on the distance between the fluorophore and the nanoparticle surface, as well as the size of the nanoparticle. nih.gov In the case of lissamine dye molecules attached to gold nanoparticles, a pronounced fluorescence quenching is observed, with the fluorescence lifetime decreasing as the nanoparticle radius increases. nih.gov

Aggregation-Induced Emission (AIE) Behavior in Solution and Solid State

Aggregation-induced emission (AIE) is a phenomenon where a molecule is non-emissive in its dissolved state but becomes highly fluorescent upon aggregation. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Several derivatives of 9,10-diphenylanthracene have been shown to exhibit AIE properties. For example, tetraphenylethene-9,10-diphenylanthracene (TPE-DPA) derivatives have been synthesized and their photophysical properties studied in various states. nih.gov Photoluminescence measurements in neat films and nanoparticle dispersions of these derivatives reveal the formation of different aggregation states, leading to varied photophysical behavior. nih.gov In these systems, upconverted emission from the DPA moiety is observed in nanoparticle dispersions when using PtOEP as a triplet sensitizer. nih.gov

Similarly, 9,10-diheteroarylanthracene derivatives can display distinct AIE behaviors. While some derivatives show the typical aggregation-caused quenching (ACQ), others are AIE-active, with their fluorescence intensity dramatically increasing in aggregated states. The nonplanar conformations in the crystalline state, resulting from intramolecular torsional effects, are considered critical for their AIE performance.

Derivative FamilyObservationUnderlying Mechanism
Tetraphenylethene-9,10-diphenylanthracene (TPE-DPA)Enhanced emission in aggregated states and nanoparticle dispersions. nih.govRestriction of intramolecular rotations (RIR) in the aggregated form.
9,10-diheteroarylanthraceneSome derivatives show strong fluorescence in aggregate states.Nonplanar conformations and restricted intramolecular torsion in the solid state.

Electroluminescence Properties and Mechanisms in Device Architectures

9,10-Diphenylanthracene (DPA) is a well-known blue-emitting material used in organic light-emitting diodes (OLEDs). Although DPA exhibits high fluorescence quantum efficiency, its electroluminescence (EL) efficiency has been reported to be poor in simple device structures. However, by optimizing the device architecture, efficient blue EL can be achieved.

For instance, by doping DPA into a bathocuproine (BCP) layer, which acts as a hole-blocking layer, highly efficient blue OLEDs have been fabricated. A typical device structure might be: ITO/α-NPD/BCP:DPA/Alq3/LiF/Al. In this architecture, α-NPD serves as the hole transport layer, BCP doped with DPA is the emissive layer, and Alq3 is the electron transport layer. Such devices have shown a luminous efficiency of 2.9 cd/A at 200 cd/m² and a maximum luminance of about 10344 cd/m² at 16.6 V.

Device LayerMaterial ExampleFunction
Hole Transport Layer (HTL)α-NPDFacilitates the transport of holes from the anode.
Emissive Layer (EML)BCP doped with DPASite of electron-hole recombination and light emission.
Electron Transport Layer (ETL)Alq3Facilitates the transport of electrons from the cathode.
Hole-Blocking LayerBCPConfines holes within the emissive layer to enhance recombination efficiency.

Phosphorescence Analysis and Triplet State Characterization

Comprehensive phosphorescence analysis and detailed characterization of the triplet state for this compound are not extensively documented in readily accessible scientific literature. For the broader class of 9,10-substituted anthracenes, the triplet state is crucial in applications like triplet-triplet annihilation (TTA) upconversion. chalmers.sersc.org In these systems, the triplet excited state of an annihilator molecule, such as a DPA derivative, is populated through energy transfer from a sensitizer. chalmers.sersc.org Two such triplet-excited annihilator molecules can then interact to generate a singlet excited state, leading to upconverted fluorescence. chalmers.se

Theoretical methods, such as Density Functional Theory (DFT) calculations, are often employed to predict the energies of singlet and triplet excited states for DPA and its derivatives. chalmers.sersc.orgrsc.org These calculations help in understanding the energy level spacing and the feasibility of processes like intersystem crossing and triplet energy transfer. chalmers.sersc.org However, specific experimental values for the triplet state energy, lifetime, and phosphorescence quantum yield of this compound are not provided in the available resources. The substitution at the 9 and 10 positions with bulky groups like phenyls is known to prevent π-π stacking and can influence the rates of fluorescence versus phosphorescence by altering the energy gap between the singlet and triplet excited states. mdpi.com

Photostability and Degradation Pathways under Environmental Stress

Specific studies detailing the photostability and degradation pathways of this compound under various environmental stressors are not prominently featured in the reviewed literature. For the parent compound, 9,10-diphenylanthracene, photostability is a known concern, particularly in the presence of oxygen. DPA can react with singlet oxygen, generated by photosensitizers, via a [4+2] cycloaddition reaction to form an endoperoxide. researchgate.net This reaction leads to the disappearance of the characteristic absorbance of DPA and represents a primary degradation pathway. researchgate.net The bulky substituents at the 9 and 10 positions in DPA are known to inhibit the [4+4] photocycloaddition that unsubstituted anthracene undergoes. rsc.org

While it can be inferred that the anthracene core of this compound would be susceptible to similar photo-oxidation processes, the specific influence of the 2,3-dimethyl substitution on the rate and mechanism of degradation has not been explicitly detailed. Research on related compounds often focuses on their application in areas like organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion, where photostability is a critical factor for device longevity. researchgate.net However, without direct experimental investigation, the precise degradation products and quantum yields of photodegradation for this compound remain uncharacterized.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

DFT calculations are a powerful tool for investigating the electronic properties of molecules. For 2,3-Dimethyl-9,10-diphenylanthracene, such calculations would provide crucial insights into its molecular orbitals and electron distribution, which are fundamental to its optical and electronic behavior. However, specific DFT studies on this molecule are not available.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps

The HOMO and LUMO energy levels are critical parameters that determine a molecule's potential for use in electronic devices, as they relate to its ability to donate or accept electrons. The energy gap between them influences the molecule's color and fluorescence properties. For context, studies on the parent compound 9,10-diphenylanthracene (B110198) (DPA) have utilized DFT to determine its electronic properties. For instance, calculations on DPA in neutral and ionic states have been performed to understand its reactivity, stability, and conductivity. usd.ac.id However, the presence of methyl groups at the 2 and 3 positions in this compound would alter the electron density of the anthracene (B1667546) core, thus modifying the HOMO-LUMO energies and gap relative to DPA. Without specific calculations, these values remain undetermined.

Analysis of Orbital Distributions and Electron Density

Analysis of the spatial distribution of the HOMO and LUMO orbitals would reveal how the methyl and phenyl substituents influence the electronic structure. Typically, in substituted anthracenes, the HOMO and LUMO are delocalized over the π-conjugated system of the anthracene core. rsc.org The electron-donating nature of the methyl groups would be expected to increase the electron density on the anthracene ring system, affecting the distribution of these frontier orbitals. unl.edu A detailed electron density map would be necessary to visualize these effects precisely.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be employed to understand the dynamic behavior and conformational preferences of this compound in various environments. mdpi.com These simulations are particularly important for understanding the flexibility of the phenyl substituents.

Torsion Angles of Phenyl Substituents and their Deviation from Planarity

In the parent DPA molecule, the phenyl groups at the 9 and 10 positions are twisted at a significant angle relative to the plane of the anthracene core due to steric hindrance. mdpi.commdpi.com This deviation from planarity is a key structural feature that impacts the molecule's photophysical properties by disrupting π-conjugation between the phenyl rings and the anthracene system. For this compound, the methyl groups are not expected to directly interact with the phenyl rings at the 9 and 10 positions. However, their electronic influence on the anthracene core could subtly affect the preferred torsion angles of the phenyl groups. Specific conformational analysis through MD simulations would be required to quantify these angles.

Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. soton.ac.ukuta.edu These predictions are valuable for designing molecules with specific optical properties. For this compound, TD-DFT calculations would be necessary to predict its characteristic absorption and emission wavelengths. The addition of methyl groups to the DPA structure would likely cause a slight red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra due to their electron-donating effect, but the magnitude of this shift can only be determined through specific theoretical calculations. rsc.org

Charge Transport Pathway Simulations and Mechanism Understanding

The simulation of charge transport pathways in organic materials is crucial for understanding their performance in electronic devices. For derivatives of 9,10-diphenylanthracene (DPA), a multi-scale simulation approach is often employed, combining quantum mechanics (QM) and molecular dynamics (MD) to model charge carrier mobility.

Theoretical studies on anthracene derivatives with aryl substituents have shown that the charge transport characteristics are systematically influenced by chemical modifications. rsc.org Multi-scale simulations, incorporating Density Functional Theory (DFT) and MD simulations, are used to investigate these properties. rsc.org For instance, the introduction of aryl groups at the 2,6-positions of anthracene can significantly improve the electron and hole injection capabilities, as well as the air oxidation stability. rsc.org

In the solid state, charge transport is often described by a hopping mechanism, where charges (holes or electrons) move between adjacent molecules. The rate of this hopping is dependent on two key parameters: the electronic coupling (transfer integral) between the molecules and the reorganization energy of the individual molecules. Computational models can predict these parameters and, consequently, the charge mobility.

A common computational approach involves:

Geometry Optimization: Using DFT to find the lowest energy structure of the molecule in its neutral and charged states.

Calculation of Reorganization Energy: This is the energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. Lower reorganization energy is generally favorable for efficient charge transport.

Calculation of Electronic Coupling: This parameter quantifies the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation.

Mobility Calculation: Using the calculated reorganization energies and electronic couplings in a charge transport model (e.g., Marcus theory) to estimate the charge mobility.

The following table illustrates typical calculated parameters for anthracene derivatives, which would be analogous to the data sought for this compound.

ParameterDescriptionTypical Calculated Values for Anthracene Derivatives
Hole Reorganization Energy (λh) The energy cost associated with the geometry relaxation upon hole transfer.0.1 - 0.3 eV
Electron Reorganization Energy (λe) The energy cost associated with the geometry relaxation upon electron transfer.0.1 - 0.3 eV
Electronic Coupling (V) The strength of the electronic interaction between adjacent molecules for charge transfer.10 - 100 meV
Calculated Hole Mobility (μh) The theoretical mobility of positive charge carriers.0.1 - 5.0 cm² V⁻¹ s⁻¹ nih.gov
Calculated Electron Mobility (μe) The theoretical mobility of negative charge carriers.0.1 - 2.0 cm² V⁻¹ s⁻¹

Note: The values presented are representative of substituted anthracene derivatives and are intended to provide a comparative basis for this compound.

Investigation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the mechanisms and energetics of reactions involving DPA derivatives, such as those occurring in electrogenerated chemiluminescence (ECL) and triplet-triplet annihilation (TTA) processes.

DFT calculations are frequently used to determine the energies of ground and excited states, as well as the structures of intermediates and transition states. For various substituted DPA compounds, the lowest triplet state (T1) energies have been calculated to be in the range of 1.64–1.65 eV above the ground state. mdpi.com These calculations reveal that the T1 excited molecular orbitals are predominantly distributed on the anthracene core. mdpi.com

In the context of TTA, a sensitizer (B1316253) molecule absorbs light and transfers its energy to an annihilator (the DPA derivative), populating its triplet state. Two of these triplet-state annihilator molecules can then interact to produce an excited singlet state, which subsequently emits a higher-energy photon. The efficiency of this process is governed by the energetics of the triplet energy transfer and the TTA reaction itself.

Theoretical investigations into the excited-state dynamics of DPA and related molecules often employ time-dependent DFT (TD-DFT) to explore the nature of excited states and the potential for processes like excited-state symmetry breaking in quadrupolar derivatives. nih.govrsc.org These studies help to rationalize how solvent polarity and molecular structure influence the photophysical properties.

For reactions involving cation radicals of anthracene derivatives with other molecules, such as water or methanol, computational studies can help to understand the reaction pathways and the factors influencing the reaction rates. researchgate.net By calculating the energies of reactants, intermediates, and products, a potential energy surface for the reaction can be constructed, providing insight into the reaction mechanism.

The following table provides an example of the types of energetic data that can be obtained from computational studies of DPA derivatives, which would be relevant for understanding the reaction mechanisms of this compound.

ParameterDescriptionIllustrative Calculated Values for DPA Derivatives
S1 Energy Energy of the first singlet excited state.~3.0 - 3.3 eV
T1 Energy Energy of the first triplet excited state.1.64 - 1.77 eV mdpi.comacs.org
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5.0 to -5.5 eV rsc.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-2.0 to -2.5 eV rsc.org
Reaction Barrier (Ea) The activation energy for a specific reaction step.Varies depending on the reaction

Note: These values are based on studies of 9,10-diphenylanthracene and its derivatives and serve as an illustrative guide for the expected energetics of this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in your outline.

The provided search results and extensive further searches yielded information on related but structurally distinct compounds, primarily:

9,10-diphenylanthracene (DPA) : A significant body of research exists for this compound, covering its polymorphism (α, β, and γ forms), crystal structure, co-crystallization, and photophysics. mdpi.comresearchgate.netmdpi.com

2,3-dimethylanthracene (B1329340) : Research is available on the crystal structure and lattice dynamics of this molecule, which features the dimethyl substitution but lacks the phenyl groups at the 9 and 10 positions. researchgate.netunl.edu

The user's instructions strictly require focusing solely on "this compound" and adhering to a detailed outline concerning its specific crystallographic and solid-state properties. The addition of two methyl groups to the anthracene backbone of DPA would fundamentally alter its molecular geometry, intermolecular interactions, and, consequently, its crystal packing, polymorphism, and photophysical behavior in the solid state.

Therefore, extrapolating data from either 9,10-diphenylanthracene or 2,3-dimethylanthracene would be scientifically inaccurate and would not pertain to the unique properties of the target compound, "this compound." As a result, it is not possible to provide a scientifically accurate and factual article that meets the specific constraints of the request.

Applications in Advanced Optoelectronic and Functional Materials

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,10-diphenylanthracene (B110198) (DPA) are widely recognized for their utility in organic light-emitting diodes, particularly in the pursuit of efficient and stable blue emitters, which remain a critical challenge in display and lighting technology.

Substituted 9,10-diphenylanthracene derivatives are well-regarded for their ability to produce deep blue emission in OLEDs. The introduction of methyl groups at the 2 and 3 positions of the anthracene (B1667546) core in 2,3-DM-DPA is a strategic approach to fine-tune the electronic and morphological properties without significantly altering the fundamental deep blue emission characteristic of the DPA core. Research on related DPA derivatives has demonstrated the achievement of deep blue electroluminescence with Commission Internationale de l'Éclairage (CIE) coordinates in the desired region for display applications. For instance, a device utilizing a 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f] isoquinoline (B145761) derivative as the emitter exhibited deep-blue emission with CIE coordinates of (0.16, 0.08). nih.govresearchgate.net Similarly, non-symmetric DPA derivatives have been shown to preserve emission in the deep blue range (<450 nm). The core structure of DPA is known to fluoresce with a deep blue color and a very high quantum yield, making it an excellent candidate for OLEDs. chemistryviews.org

Table 1: Deep Blue Emission Characteristics of a Related DPA Derivative-Based OLED

ParameterValueReference
Emitting Material7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f] isoquinoline nih.govresearchgate.net
CIE Coordinates (x, y)(0.16, 0.08) nih.gov
Maximum Emission Wavelength (λmax)436 nm nih.gov

Anthracene derivatives, including 2,3-DM-DPA, are primarily utilized as the emitting guest molecules in the emissive layer of an OLED. Their high photoluminescence quantum yield is a key attribute for efficient light generation. While DPA derivatives are excellent emitters, their role as a host material is less common but conceivable, especially in devices employing a host-dopant system where the host facilitates charge transport and energy transfer to the guest emitter. For a material to function effectively as a host, it must possess a wider energy gap than the emitter and have good charge transport properties. noctiluca.eu Bipolar host materials, which can transport both electrons and holes, are particularly desirable for achieving balanced charge injection and recombination within the emissive layer, leading to higher efficiency and longer device lifetime. osti.gov

The inherent charge-carrying capabilities of anthracene derivatives suggest their potential for integration into charge transport layers (CTLs), such as hole transport layers (HTLs) and electron transport layers (ETLs). The efficiency of an OLED is critically dependent on the balanced injection and transport of holes and electrons from the anode and cathode, respectively, to the emissive layer. Materials with good hole or electron mobility can be used to facilitate this process. For instance, 2-phenyl-9,10-di(2-naphthyl)anthracene (PADN) has been effectively used as an electron-transport layer in long-lived OLEDs. dntb.gov.ua The molecular structure of 2,3-DM-DPA, with its extended π-conjugation, provides a basis for efficient charge transport, making it a candidate for roles in CTLs, although specific studies focusing on this application for this exact compound are limited.

Table 2: Performance Metrics of an OLED Employing a DPA Derivative

Device ParameterValueReference
Emitting Material7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f] isoquinoline nih.govresearchgate.net
Luminous Efficiency2.30 cd/A nih.gov
Power Efficiency1.02 lm/W nih.gov
External Quantum Efficiency (EQE)2.94% nih.gov

Organic Semiconductors and Charge Transport Materials

The delocalized π-electron system of 2,3-DM-DPA makes it an intrinsic semiconductor, suitable for applications in organic electronics beyond OLEDs, such as organic field-effect transistors (OFETs).

Ambipolar charge transport, the ability of a material to conduct both holes and electrons, is a highly desirable property for organic semiconductors as it enables the fabrication of complementary logic circuits on a single device layer. Research on 9,10-dimethylanthracene (B165754) (9,10-DMA), a closely related compound, has unambiguously confirmed bipolar conductivity. icm.edu.pl This finding suggests that the anthracene core, when appropriately substituted, can support the transport of both charge carrier types. The study on 9,10-DMA highlighted its great potential for applications in organic electronics, particularly in ambipolar OFETs. icm.edu.pl The presence of both electron-donating (methyl) and aromatic (phenyl) groups in 2,3-DM-DPA could potentially lead to balanced ambipolar transport, although direct experimental evidence for this specific molecule in an OFET device is not yet widely reported. The development of single-component ambipolar materials is a significant goal in the field, as it simplifies the fabrication of complex organic circuits. nih.govmdpi.com

Mechanisms of Charge Carrier Mobility and Conductivity Enhancements

Research into the charge transport properties of anthracene derivatives has been a key area for advancing organic electronics. For the parent compound 9,10-diphenylanthracene (DPA), studies on its amorphous films have shown very high hole drift mobilities, reaching values in the range of approximately 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net The enhancement of charge carrier mobility in these materials is closely linked to molecular packing and intermolecular interactions. The substitution of different functional groups on the DPA core can influence film-forming properties and the resulting molecular arrangement, which in turn governs the efficiency of charge transport. rsc.orgresearchgate.net Small, non-bulky substituents are often favored as they can help preserve the desirable deep-blue emission properties of the anthracene core. rsc.orgresearchgate.net

Photon Upconversion Systems

Photon upconversion based on triplet-triplet annihilation (TTA-UC) is a process that converts lower-energy photons into higher-energy light, with significant potential in solar energy and biological imaging. DPA and its derivatives are benchmark compounds for this application, serving as highly efficient annihilators. rsc.org

Triplet Exciton (B1674681) Transfer from Inorganic Semiconductors (e.g., Silicon)A key strategy in photon upconversion involves using inorganic semiconductor nanocrystals (NCs) as sensitizers to absorb low-energy photons and then transfer the energy to an organic annihilator like DPA.acs.orgThis process, known as triplet exciton transfer, has been successfully demonstrated using cadmium selenide (B1212193) (CdSe) and lead selenide (PbSe) NCs to sensitize DPA, enabling green-to-blue and near-infrared-to-visible upconversion, respectively.acs.org

While the direct transfer of triplet excitons from silicon quantum dots to organic molecules has been a significant research goal, studies have successfully demonstrated this process with molecules like perylene. nsf.govrsc.org This research establishes the feasibility of bidirectional triplet exciton transfer between silicon nanocrystals and organic chromophores, a critical step for developing silicon-based upconversion systems. nsf.govrsc.org However, direct experimental evidence of triplet exciton transfer from silicon specifically to a DPA derivative is not prominently documented.

Design of Efficient Upconversion Emitters and AnnihilatorsThe molecular design of the annihilator is crucial for high TTA-UC efficiency. DPA is a benchmark annihilator due to its high fluorescence quantum yield and appropriate triplet energy level (T₁ ≈ 1.77 eV).rsc.orgsemanticscholar.orgThe design strategy often involves modifying the DPA structure to enhance performance. For instance, creating dimers or trimers of DPA can facilitate intramolecular TTA, which is advantageous in solid-state systems where molecular diffusion is limited.rsc.orgresearchgate.netResearch on various substituted DPA derivatives has shown that it is possible to slightly exceed the upconversion quantum yield of the parent DPA by tuning the electronic properties of the substituents.rsc.org

Parameter Description Relevance to DPA Systems
Triplet Energy Level (T₁) The energy of the lowest triplet excited state.Must be lower than the sensitizer's triplet energy for efficient energy transfer but high enough to produce the desired singlet state upon annihilation. DPA's T₁ is ~1.77 eV. rsc.orgsemanticscholar.org
Fluorescence Quantum Yield (ΦF) The efficiency of the emission of photons from the excited singlet state.A high ΦF is essential for bright upconverted emission. DPA exhibits a very high quantum yield. researchgate.net
Triplet-Triplet Annihilation (TTA) The process where two triplet excitons interact to form a higher-energy singlet exciton.This is the core mechanism of upconversion. The efficiency depends on factors like molecular geometry and exciton diffusion. rsc.orgresearchgate.net

Scintillator Materials for Radiation Detection

Organic scintillators are vital for detecting fast neutrons, particularly in environments with a strong gamma-ray background, due to their ability to perform pulse shape discrimination (PSD). nih.govmdpi.com DPA has emerged as a highly promising alternative to traditional materials like stilbene (B7821643) because of its excellent scintillation properties, thermal stability, and high melting point. mdpi.com

Light Yield and Scintillation Decay Time for Fast Neutron DetectionAn ideal scintillator for fast neutron detection should have a high light yield (produce many photons per unit of deposited energy) and a fast decay time to enable high count rates. DPA excels in both areas.

Light Yield: DPA crystals have been reported to have high light yields of up to 20,000 photons/MeV. researchgate.netresearchgate.netresearchgate.net Further purification of the DPA material has been shown to yield even higher values, up to 28,288 ph/MeV. nih.gov This is significantly greater than many commercial plastic scintillators.

Scintillation Decay Time: The prompt component of the scintillation in DPA is fast, with reported decay times of less than 20 ns. researchgate.netresearchgate.netresearchgate.net This fast response is crucial for precise timing applications in radiation detection.

Scintillation Property Reported Value for DPA Significance
Light Yield Up to 28,288 photons/MeV nih.govHigh sensitivity for detecting radiation events.
Scintillation Decay Time < 20 ns researchgate.netresearchgate.netresearchgate.netAllows for high count rates and precise timing.
Neutron/Gamma PSD (FOM) Up to 3.56 nih.govExcellent capability to distinguish neutron signals from gamma background.

Chemiluminescent Systems: Function as Sensitizers

In chemiluminescent systems, such as those found in commercial light sticks, 9,10-diphenylanthracene (DPA) and its derivatives are widely used as sensitizers or activators. researchgate.netwikipedia.org The fundamental process involves a chemical reaction, typically the oxidation of a phenyl oxalate (B1200264) ester with hydrogen peroxide, which generates a high-energy intermediate. This intermediate is not an efficient light emitter on its own. Instead, it transfers its energy to a sensitizer (B1316253) molecule, like a DPA derivative, through a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).

The sensitizer accepts the energy, becomes electronically excited, and then relaxes to its ground state by emitting a photon of light. researchgate.net The color of the emitted light is characteristic of the sensitizer's fluorescence spectrum. For instance, DPA itself is used to produce blue light. researchgate.net The efficiency and color of the chemiluminescence are highly dependent on the photophysical properties of the sensitizer.

For 2,3-Dimethyl-9,10-diphenylanthracene, the addition of two methyl groups at the 2 and 3 positions of the anthracene core is anticipated to influence its function as a sensitizer in several ways:

Electronic Effects : Methyl groups are weakly electron-donating. This inductive effect can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This alteration can affect the efficiency of energy transfer from the high-energy intermediate and can also cause a slight shift in the emission wavelength, potentially tuning the color of the emitted light.

Quantum Yield : The fluorescence quantum yield of the sensitizer is a critical parameter. Substituents on the anthracene core can sometimes enhance this yield by modifying the rates of radiative and non-radiative decay pathways.

While specific experimental data for this compound is not widely reported, the expected impact of the methyl substituents can be inferred from studies on other alkylated anthracene derivatives. The table below outlines the key photophysical parameters relevant to the performance of a chemiluminescent sensitizer, using the parent DPA as a reference.

Property9,10-Diphenylanthracene (DPA)Expected Influence of 2,3-Dimethyl Substitution
Absorption Maxima (λmax) ~373, 393 nmMinor redshift
Emission Maxima (λem) ~408, 430 nm (Blue)Minor redshift, potential color tuning
Fluorescence Quantum Yield (ΦF) High (~0.90 in solution)Potential for enhancement
Excited State Lifetime (τ) ~8-10 nsMay be slightly altered

Data for DPA is representative and can vary with solvent.

Mechanofluorochromic Materials Based on Structural Flexibility

Mechanofluorochromic (MFC) materials are a class of smart materials that exhibit changes in their fluorescence color upon the application of an external mechanical stimulus, such as grinding, shearing, or pressing. rsc.org This phenomenon originates from the alteration of the molecular packing and intermolecular interactions in the solid state. Anthracene derivatives have been a focus of MFC research due to their high fluorescence and the profound influence of their crystal packing on their emission properties.

The parent anthracene molecule itself is not typically mechanofluorochromic. However, the introduction of bulky, flexible substituents, such as the phenyl groups in 9,10-diphenylanthracene, can induce MFC behavior. The phenyl rings are twisted out of the plane of the anthracene core, and this structural flexibility allows for different stable or metastable packing arrangements in the crystalline and amorphous states.

For this compound, the combination of the flexible phenyl groups and the additional methyl groups is expected to create a molecule with potential for significant MFC properties. The mechanism would likely involve the following:

Initial State : In its pristine crystalline form, the molecules would adopt a specific, ordered packing arrangement. This arrangement might favor the formation of J-aggregates or other specific intermolecular interactions, leading to a particular fluorescence emission color (e.g., blue).

Mechanical Force Application : Grinding or shearing the crystalline solid provides energy to disrupt the ordered packing, forcing a phase transition to a more disordered, amorphous state.

Altered State : In the amorphous state, the molecules have a different local environment. This can lead to the formation of excimers (excited-state dimers) or other aggregate species that have different emission characteristics, often red-shifted compared to the monomer emission of the crystalline state. This results in a visible change in the fluorescence color (e.g., from blue to green or yellow).

Reversibility : In many MFC materials, the original crystalline state and its corresponding fluorescence can be recovered by providing energy in a different form, such as heating (annealing) or exposing the material to solvent vapors (fuming), which allows the molecules to rearrange back into their thermodynamically favored crystalline packing.

Research on other substituted diphenylanthracene derivatives has shown that even subtle changes in substitution can have a large impact on MFC behavior. nih.govnih.gov The methyl groups in this compound would influence the intermolecular C-H···π and π-π stacking interactions that govern the crystal packing, making it a promising candidate for MFC applications.

The table below summarizes the typical changes observed in mechanofluorochromic anthracene derivatives.

StateTypical Molecular PackingTypical Fluorescence Emission
Pristine (Crystalline) Ordered, H- or J-aggregates, monomer-likeShorter wavelength (e.g., Blue, Blue-Green)
Ground (Amorphous) Disordered, excimer formationLonger wavelength (e.g., Green, Yellow, Orange)
After Annealing/Fuming Recrystallized, orderedReverts to original shorter wavelength

The development of MFC materials based on this compound could lead to applications in pressure sensors, security inks, and rewritable optical memory devices.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Diverse Substituent Patterns

The functional properties of 2,3-Dimethyl-9,10-diphenylanthracene are intrinsically linked to its molecular structure. While established methods like Suzuki-Miyaura cross-coupling and Friedel-Crafts reactions have been effective for synthesizing DPA derivatives, future research will necessitate more sophisticated and versatile synthetic strategies. chemicalbook.comnih.govnih.gov The goal is to achieve precise control over the introduction of a wide array of functional groups at various positions on the anthracene (B1667546) core and its phenyl substituents.

Emerging research directions include:

C-H Bond Activation: Developing catalytic systems for the direct functionalization of C-H bonds on the anthracene core would provide a more atom-economical and efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials. beilstein-journals.org This could enable the introduction of complex substituents that are difficult to incorporate using traditional cross-coupling methods.

Flow Chemistry: The use of microreactor technology can offer improved reaction control, enhanced safety, and scalability for the synthesis of DPA derivatives. This approach is particularly promising for optimizing multi-step reaction sequences and exploring reaction conditions that are not feasible in batch processes.

Modular and Convergent Synthesis: Designing synthetic pathways that allow for the late-stage introduction of diverse functional groups will be crucial for rapidly generating libraries of compounds for screening. researchgate.net This modular approach accelerates the discovery of molecules with tailored electronic and photophysical properties. For instance, aza-analogs, where a carbon atom is replaced by nitrogen, have been synthesized using cycloaddition cascades, demonstrating how scaffold modification can tune material properties. rsc.orgresearchgate.net

Synthetic StrategyPotential AdvantagesTarget Substituent Patterns
Direct C-H Activation High atom economy, reduced synthetic steps. beilstein-journals.orgComplex alkyl, aryl, and heteroaryl groups.
Flow Chemistry Enhanced control, scalability, and safety.Large-scale production of key intermediates.
Modular Synthesis Rapid library generation, late-stage diversification. researchgate.netAsymmetric and multi-functionalized derivatives.

Advanced In-Situ Characterization Techniques for Excited States and Charge Dynamics

A comprehensive understanding of the photophysical processes and charge carrier dynamics within this compound-based materials is paramount for optimizing their performance in devices. While techniques like time-resolved emission and transient absorption spectroscopy have provided valuable insights into exciton (B1674681) dynamics, future research will require more advanced, in-situ characterization methods. rsc.orgacs.org These techniques will enable the direct observation of electronic processes as they occur within a functioning device.

Key future characterization paradigms include:

Time-Resolved Electron Paramagnetic Resonance (TR-EPR): This technique can provide detailed information about the formation, spin state, and decay pathways of triplet excitons, which are critical in processes like triplet-triplet annihilation upconversion and the efficiency of organic light-emitting diodes (OLEDs).

Ultrafast Spectroscopic Ellipsometry: By probing changes in optical constants on femtosecond to picosecond timescales, this method can track the dynamics of excited states and charge carriers in thin films, providing a link between molecular-level processes and macroscopic material properties.

In-Situ/Operando Spectroscopy: Implementing spectroscopic techniques (e.g., Raman, photoluminescence) during device operation will allow for the direct correlation of spectral signatures with electrical performance metrics. This can reveal degradation mechanisms, charge trapping sites, and the influence of electric fields on excited-state dynamics. The study of exciton-excimer dynamics in DPA nanoaggregates and thin films highlights the importance of morphology on photophysical behavior, a factor that can be probed effectively with in-situ methods. rsc.org

Rational Design Principles for Optimized Performance in Device Architectures

The development of new this compound derivatives has often relied on a trial-and-error approach guided by chemical intuition. The future paradigm is shifting towards a more rational, predictive design process that leverages computational chemistry and machine learning. The goal is to establish clear and quantitative structure-property relationships that can guide the synthesis of next-generation materials with optimized device performance.

Key elements of this rational design approach include:

High-Throughput Computational Screening: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic properties (e.g., frontier molecular orbital energies, triplet state energies) of virtual libraries of DPA derivatives. rsc.org This can identify promising candidates for synthesis, saving significant time and resources.

Machine Learning Models: Training machine learning algorithms on existing experimental and computational data to predict properties such as fluorescence quantum yield, charge carrier mobility, and device efficiency based on molecular structure. These models can uncover complex relationships that are not immediately obvious from simple analysis.

Molecular Dynamics Simulations: Simulating the morphology and molecular packing of DPA derivatives in thin films is crucial, as solid-state effects strongly influence charge transport and photophysical properties. nih.govrsc.org Understanding how substituents affect intermolecular interactions can guide the design of materials with improved charge mobility. nih.govresearchgate.net For instance, non-symmetric substitution has been shown to improve film-forming properties and enhance hole mobility. nih.govrsc.org

Design PrincipleMethodologyPredicted Outcome
Energy Level Tuning DFT CalculationsOptimized charge injection and transport. rsc.org
Enhanced Mobility Molecular Dynamics SimulationsImproved device efficiency and lower operating voltage. nih.govresearchgate.net
Improved Film Morphology Machine Learning ModelsIncreased device stability and lifetime.

Integration into Hybrid Organic-Inorganic Systems for Synergistic Effects

The integration of organic molecules like this compound with inorganic materials offers a promising avenue for creating hybrid systems with novel functionalities and enhanced performance. These systems can leverage the high charge carrier mobility and stability of inorganic components with the tunable optical properties and processing advantages of organic materials.

Future research in this area will focus on:

Quantum Dot (QD) and Perovskite Hybrids: Using DPA derivatives as ligands for QDs or as charge transport layers in perovskite-based solar cells and LEDs. The organic component can passivate surface defects, facilitate energy transfer, and improve charge extraction.

Plasmonic Enhancement: Coupling the emission of this compound with plasmonic nanostructures (e.g., gold or silver nanoparticles) to enhance light absorption, increase fluorescence quantum yields, and direct light emission.

Hybrid Electrochemiluminescence (ECL) Devices: Integrating DPA derivatives into hybrid electrodes, such as the demonstrated DNA/Ru(bpy)32+ system, can lead to novel light-emitting devices. rsc.org In this system, blue ECL from DPA was achieved at a lower voltage through energy transfer, showcasing a synergistic effect. rsc.org

Exploration of New Application Domains beyond Current Optoelectronics

While the primary application focus for DPA derivatives has been in optoelectronics, their unique photophysical properties make them attractive candidates for a range of other emerging technologies. researchgate.net

Promising new application domains to be explored include:

Photocatalysis: The ability of DPA derivatives to act as photosensitizers can be harnessed for organic synthesis. acs.org Upon light absorption, they can initiate chemical reactions, offering green and efficient alternatives to traditional synthetic methods.

Bio-imaging and Sensing: By functionalizing the this compound core with specific recognition moieties, it can be developed into fluorescent probes for detecting biologically relevant analytes or for cellular imaging. rsc.org Its high fluorescence quantum yield is particularly advantageous for these applications. mdpi.com

Singlet Oxygen Generation and Trapping: Anthracene derivatives are known to react with singlet oxygen to form endoperoxides. mdpi.comresearchgate.net This property can be exploited in photodynamic therapy, where singlet oxygen is used to destroy cancer cells, or in developing chemical traps for the quantitative detection of this reactive oxygen species. researchgate.net

Chemiluminescence: DPA is a well-known sensitizer (B1316253) in chemiluminescent systems, such as in glow sticks. rsc.org Further research into novel derivatives could lead to more efficient or color-tuned chemiluminescent materials for analytical and diagnostic applications.

Q & A

Q. What are the recommended synthesis routes for 2,3-Dimethyl-9,10-diphenylanthracene, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing anthracene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) . A stepwise approach includes:

Oxidation : Anthracene is oxidized to 9,10-anthraquinone using HNO₃ or CrO₃ .

Methylation : Dimethyl groups are introduced at the 2,3-positions via Friedel-Crafts alkylation or Grignard reactions under anhydrous conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (toluene/ethanol) ensure >98% purity. Validate purity using HPLC with UV detection and NMR spectroscopy .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl and phenyl substituents (e.g., δ 2.1–2.5 ppm for methyl groups, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents and validates steric effects .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 248–252°C) and phase stability .

Q. How is this compound utilized as a photophysical standard?

  • Methodological Answer : It serves as a reference for photoluminescence quantum yield (PLQY) measurements due to its high fluorescence efficiency. For example:
  • Procedure : Dissolve in degassed toluene, excite at 405 nm, and compare emission intensity to fluorescein (79% in ethanol) or 9,10-diphenylanthracene (95% in cyclohexane) .
  • Calibration : Use integrating sphere setups to account for reabsorption effects in solid-state samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence efficiencies of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, aggregation-caused quenching (ACQ), or oxygen quenching. To address this:

Solvent Screening : Test in non-polar (cyclohexane) vs. polar (DMF) solvents to assess polarity-dependent emission .

Oxygen Exclusion : Use degassed solvents and glovebox-prepared samples to minimize triplet-state quenching .

Solid-State Analysis : Compare crystalline powders (PLQY ~85%) vs. thin films (PLQY ~60%) to evaluate ACQ effects .

Q. What experimental strategies mitigate thermodynamic data inconsistencies (e.g., sublimation enthalpy)?

  • Methodological Answer : Conflicting sublimation data (e.g., ΔHsub ~120–135 kJ/mol) may stem from measurement techniques. To standardize:

Controlled Sublimation : Use vacuum microbalance systems at 10⁻³ mbar to monitor mass loss vs. temperature .

Calorimetry : Pair with DSC to cross-validate enthalpy values .

Computational Validation : Compare experimental ΔHsub with DFT-calculated lattice energies (B3LYP/6-31G(d)) .

Q. How can computational modeling predict the optoelectronic properties of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to minimize energy and predict bond lengths/angles .
  • Electronic Transitions : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra. Compare calculated λmax (e.g., 390 nm) with experimental data .
  • Charge Transport : Calculate hole/electron reorganization energies (λ±) to assess suitability for organic semiconductors .

Q. What protocols ensure stability of this compound under oxidative conditions?

  • Methodological Answer : The compound may form peroxides at the 9,10-positions. To test stability:

Accelerated Aging : Expose to UV light (254 nm) in air and monitor degradation via HPLC .

Spectroscopic Tracking : Use FTIR to detect C=O stretches (1700 cm⁻¹) from anthraquinone byproducts .

Stabilizers : Add radical scavengers (e.g., BHT) to solutions to suppress auto-oxidation .

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